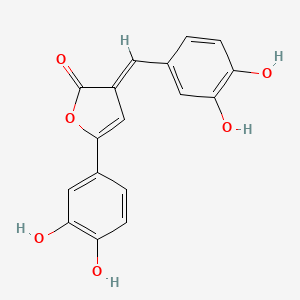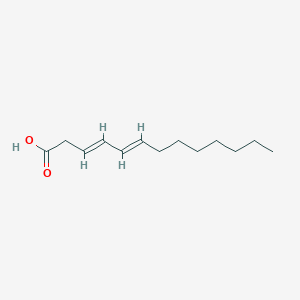![molecular formula C28H25NO5S2 B1236786 2-Thioxo-4-oxo-5-[3-[(alpha-methylbenzyl)oxy]-4-(phenethyloxy)benzylidene]thiazolidine-3-acetic acid](/img/structure/B1236786.png)
2-Thioxo-4-oxo-5-[3-[(alpha-methylbenzyl)oxy]-4-(phenethyloxy)benzylidene]thiazolidine-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid is a member of the class of thiazolidinones that is 2-sulfanylidene-1,3-thiazolidin-4-one in which the hydrogens at positions 3 and 5 are replaced by carboxymethyl and 3-(1-phenylethoxy)-4-(2-phenylethoxy)benzylidene groups, respectively. It is an inhibitor of protein mannosyl transferase 1 (PMT1) and blocks protein O-mannosylation. It has a role as an antifungal agent and an EC 2.4.1.109 (dolichyl-phosphate-mannose-protein mannosyltransferase) inhibitor. It is an aromatic ether, a thiazolidinone and a monocarboxylic acid.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
2-Thioxo-4-oxo-5-[3-[(alpha-methylbenzyl)oxy]-4-(phenethyloxy)benzylidene]thiazolidine-3-acetic acid and its derivatives have been explored for their antimicrobial potential. Studies show that these compounds exhibit significant activity against various bacteria and fungi. For example, certain derivatives demonstrate high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017). Additionally, some of these compounds have shown promising antifungal effects against species like Candida tropicalis and Candida krusei (Doležel et al., 2009).
Potential in Treating Diabetic Complications
This chemical has been researched for its inhibitory action on aldose reductase, an enzyme associated with diabetic complications. Studies indicate that certain derivatives of this compound are potent inhibitors of aldose reductase, showing greater efficacy than some existing drugs like epalrestat. This suggests their potential in managing diabetic complications (Kučerová-Chlupáčová et al., 2020).
Fluorescent Compound Applications
A derivative of this compound has been synthesized and characterized for its selective fluorescent quenching effect on Co2+. This indicates its potential as a selective fluorescent chemical sensor for Co2+, which could have applications in various fields (Li Rui-j, 2013).
Applications in Organic Synthesis
These compounds have also found applications in organic synthesis. For instance, they have been used in the synthesis of new thiazolidine and imidazolidine derivatives with antimicrobial properties (Elaasar & Saied, 2008). Moreover, their use in the synthesis of 1,4-dihydropyridine derivatives highlights their versatility in chemical transformations (Stanovnik et al., 2002).
Supramolecular Structure Studies
Research on the supramolecular structures of certain derivatives has been conducted, providing insight into their hydrogen-bonded dimers, chains of rings, and sheets. This structural information is vital for understanding their chemical behavior and potential applications (Delgado et al., 2005).
Antioxidant Properties
Some derivatives have been evaluated for their antioxidant properties, particularly in relation to oil stability. This research opens up potential applications in improving the antioxidant properties of various oils (Mohammed et al., 2019).
Propriétés
Formule moléculaire |
C28H25NO5S2 |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
2-[(5Z)-4-oxo-5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C28H25NO5S2/c1-19(22-10-6-3-7-11-22)34-24-16-21(17-25-27(32)29(18-26(30)31)28(35)36-25)12-13-23(24)33-15-14-20-8-4-2-5-9-20/h2-13,16-17,19H,14-15,18H2,1H3,(H,30,31)/b25-17- |
Clé InChI |
FFYJVTLTZYPAAB-UQQQWYQISA-N |
SMILES isomérique |
CC(C1=CC=CC=C1)OC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)OCCC4=CC=CC=C4 |
SMILES |
CC(C1=CC=CC=C1)OC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)OCCC4=CC=CC=C4 |
SMILES canonique |
CC(C1=CC=CC=C1)OC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)OCCC4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




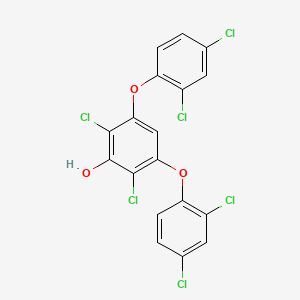
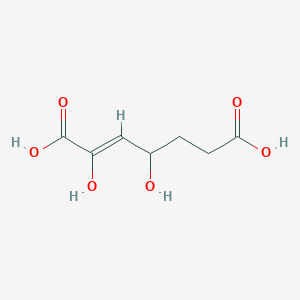
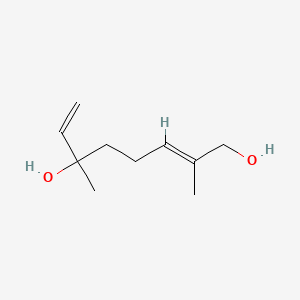
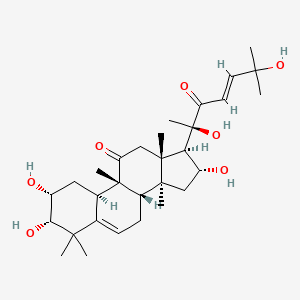


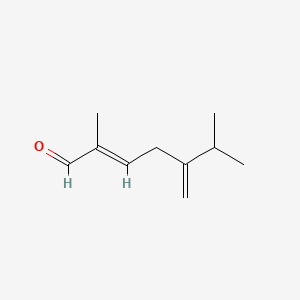


![N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide](/img/structure/B1236722.png)
![N-[(3-methyl-6-imidazo[2,1-b]thiazolyl)methyl]-1-propanesulfonamide](/img/structure/B1236723.png)
